Eucalyptacid A

Beschreibung

Eucalyptacid A is a polar metabolite identified in select Eucalyptus species, hypothesized to contribute to their chemical defense mechanisms against herbivorous insects such as psyllids (Spondylaspis cf. plicatuloides and Glycaspis brimblecombei). While its exact structure remains partially uncharacterized, preliminary studies suggest it belongs to a class of oxygenated carboxylic acids or triterpene derivatives prevalent in eucalypt leaf extracts . Its relative abundance varies significantly across Eucalyptus species, correlating with observed differences in insect host preferences .

Eigenschaften

Molekularformel |

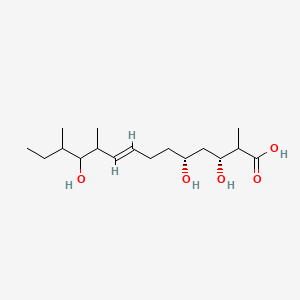

C17H32O5 |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

(E,3R,5R)-3,5,11-trihydroxy-2,10,12-trimethyltetradec-8-enoic acid |

InChI |

InChI=1S/C17H32O5/c1-5-11(2)16(20)12(3)8-6-7-9-14(18)10-15(19)13(4)17(21)22/h6,8,11-16,18-20H,5,7,9-10H2,1-4H3,(H,21,22)/b8-6+/t11?,12?,13?,14-,15-,16?/m1/s1 |

InChI-Schlüssel |

CFMKVZLLXFODQC-IPFREJQMSA-N |

Isomerische SMILES |

CCC(C)C(C(C)/C=C/CC[C@H](C[C@H](C(C)C(=O)O)O)O)O |

Kanonische SMILES |

CCC(C)C(C(C)C=CCCC(CC(C(C)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Eucalyptacid A can be synthesized through the cultivation of the fungus Diaporthe eucalyptorum on solid rice cultures. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound

Analyse Chemischer Reaktionen

Eucalyptacid A undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Eucalyptacid A has several scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of polyketide fatty acids.

Biology: The compound is studied for its antifungal properties and its potential role in plant-fungus interactions.

Medicine: this compound is investigated for its potential use as an antifungal agent in agricultural and clinical settings.

Industry: The compound’s antifungal properties make it a candidate for developing biological control agents to prevent fungal infections in crops.

Wirkmechanismus

Eucalyptacid A exerts its antifungal effects by disrupting the cell membrane integrity of fungi, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Vergleich Mit ähnlichen Verbindungen

Key Metabolites in Eucalyptus Species

Eucalyptacid A shares ecological and chemical niches with other polar metabolites, including:

4,6-Dioxohept-2-enoic Acid: A highly oxidized carboxylic acid abundant in E. sideroxylon.

Cyclohexene-1-carboxylate : A cyclic ester detected across multiple species.

Unidentified Triterpene Derivative: A compound with structural motifs similar to known triterpenes, prevalent in psyllid-susceptible hosts .

Structural and Functional Comparisons

The table below summarizes critical differences:

Structural Insights :

Ecological Significance

Principal Component Analysis (PCA) of polar metabolites from 12 Eucalyptus species revealed distinct clustering patterns (Fig. 4 in ):

- Cluster 1 : Species with high this compound and triterpene levels (e.g., E. globulus) showed moderate psyllid resistance.

- Cluster 2: Species rich in 4,6-dioxohept-2-enoic acid (E. sideroxylon) exhibited lower psyllid colonization, suggesting metabolite-specific defense roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.